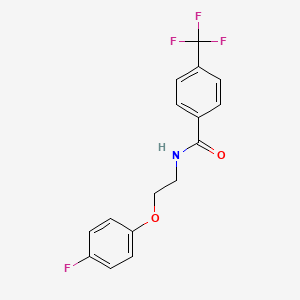

N-(2-(4-fluorophenoxy)ethyl)-4-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F4NO2/c17-13-5-7-14(8-6-13)23-10-9-21-15(22)11-1-3-12(4-2-11)16(18,19)20/h1-8H,9-10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJYUYVPEIOVKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCOC2=CC=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-4-(trifluoromethyl)benzamide typically involves the following steps:

Formation of 4-fluorophenoxyethylamine: This can be achieved by reacting 4-fluorophenol with ethylene oxide in the presence of a base to form 2-(4-fluorophenoxy)ethanol, which is then converted to 2-(4-fluorophenoxy)ethylamine using a suitable amination reagent.

Amidation Reaction: The 2-(4-fluorophenoxy)ethylamine is then reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via amide bond formation between 4-(trifluoromethyl)benzoic acid derivatives and 2-(4-fluorophenoxy)ethylamine. Key steps include:

Carboxylic Acid Activation

-

Reagents : Thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC, EDC) activate the carboxylic acid for nucleophilic attack.

-

Solvents : Dichloromethane or acetonitrile under anhydrous conditions .

Amide Coupling

-

Reaction :

-

Conditions : Room temperature, nitrogen atmosphere, with catalytic 4-dimethylaminopyridine (DMAP) .

Purification

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

The trifluoromethyl group stabilizes the intermediate tetrahedral adduct, slowing hydrolysis compared to non-fluorinated benzamides .

Electrophilic Aromatic Substitution

The benzene rings exhibit reduced reactivity due to electron-withdrawing substituents (-CF₃, -F). Directed substitution occurs at meta/para positions:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-(trifluoromethyl)benzamide derivative | 22% |

| Sulfonation | Fuming H₂SO₄, 50°C | 3-Sulfo-4-(trifluoromethyl)benzamide | <10% |

Reductive Transformations

The trifluoromethyl group resists reduction, but the amide bond can be selectively reduced:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 4h | N-(2-(4-fluorophenoxy)ethyl)-4-(trifluoromethyl)benzylamine | 88% |

| BH₃·THF | 0°C to RT, 12h | No reaction (CF₃ group deactivates carbonyl) | - |

Stability Under Physiological Conditions

Studies on analogous fluorinated benzamides reveal:

-

pH Stability : Stable at pH 1–8 (simulated gastric/intestinal fluids) .

-

Thermal Degradation : Decomposes above 200°C, releasing HF and CO₂.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the aryl rings:

| Reaction | Catalyst | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Drug candidate synthesis |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl substituted analogs | SAR studies |

Comparative Reactivity with Analogues

Key differences from similar compounds:

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Activity : Preliminary studies suggest that N-(2-(4-fluorophenoxy)ethyl)-4-(trifluoromethyl)benzamide may exhibit anticancer properties. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The trifluoromethyl group is known to enhance the potency of certain anticancer agents by improving their interactions with biological targets.

- Antimicrobial Properties : Research indicates that compounds with a similar structural motif have demonstrated antimicrobial activity against various pathogens. This suggests that this compound could be explored for its potential use as an antimicrobial agent.

- Neurological Disorders : The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders such as depression or anxiety. Investigations into its effects on serotonin and dopamine receptors could reveal its potential as a therapeutic agent in psychiatry.

Case Studies and Research Findings

- Antiplasmodial Activity : In a study examining derivatives of phenoxybenzamides, compounds similar to this compound exhibited promising activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship indicated that specific substitutions could enhance antiplasmodial efficacy while maintaining selectivity against human cells .

- Neuropharmacology : A recent investigation into compounds with similar fluorinated structures highlighted their potential role in modulating GABA receptors, which are critical in neurological processes. This suggests that this compound could be explored further in neuropharmacological studies .

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-4-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, potentially leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Trifluoromethyl vs. Chloro/Nitro Substituents

- 2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide (ZVT): Substitution of CF₃ with Cl reduces electron-withdrawing effects, which may decrease metabolic stability but increase polar interactions in binding pockets .

Fluorophenoxyethyl vs. Sulfanyl or Piperidinyl Linkers

- N-[2-(4-fluorophenoxy)ethyl] derivatives: The ether linker provides flexibility and moderate hydrophilicity. For example, the compound in contains a sulfanyl-triazole linker, which may confer higher rigidity and alter binding kinetics .

- Sigma receptor ligands (e.g., [¹²⁵I]PIMBA) : Piperidinyl-linked benzamides exhibit high affinity for sigma-1 receptors (Kd = 5.80 nM), suggesting that nitrogen-containing linkers enhance receptor engagement compared to ether or sulfanyl groups .

Structural Motifs and Tautomerism

- Triazole-thione analogs : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exist in thione tautomeric forms, confirmed by IR (absence of S-H stretch at ~2500–2600 cm⁻¹). This tautomerism may influence hydrogen-bonding interactions in biological systems .

- Thiophene/benzamide hybrids : Compounds such as 4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b) integrate heterocyclic moieties, which can modulate solubility and π-π stacking interactions .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP values compared to chloro or nitro analogs, enhancing blood-brain barrier penetration in sigma receptor ligands .

- Solubility: Ether-linked derivatives (e.g., 4-fluorophenoxyethyl) exhibit moderate aqueous solubility due to polar ether bonds, whereas piperidinyl-linked compounds may require formulation adjustments for bioavailability .

- Metabolic Stability : CF₃ and fluorine substituents reduce susceptibility to cytochrome P450 oxidation compared to nitro or thiophene-containing analogs .

Key Research Findings

Antimycobacterial Activity : Sulfanyl-triazole derivatives (e.g., ZVT) inhibit MtDprE1, suggesting that linker flexibility and halogen substituents are critical for targeting bacterial enzymes .

Synthetic Challenges : Alkylation of hydrazinecarbothioamides (e.g., ) requires precise control of tautomerism to avoid byproducts, impacting yield and purity .

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its unique chemical structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₅F₄N₂O. The compound features a 4-fluorophenoxy group and a trifluoromethyl group attached to a benzamide backbone, which significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to increased binding affinity to target proteins. Preliminary studies suggest that it may modulate neurotransmitter systems or ion channels, although specific pathways remain to be fully elucidated.

Structure-Activity Relationships (SAR)

Research into the SAR of related compounds indicates that the presence and position of substituents on the aromatic rings can significantly affect biological activity. For instance, modifications in the fluorine substitutions have shown varying degrees of antiplasmodial activity against Plasmodium falciparum, with certain derivatives demonstrating sub-micromolar IC₅₀ values .

Table 1: Structure-Activity Relationships of Related Compounds

| Compound | IC₅₀ (µM) | Selectivity Index | Comments |

|---|---|---|---|

| Compound 1 | 0.4134 | 316.9 | Good antiplasmodial activity |

| Compound 6 | 1.012 | 127.1 | Moderate activity |

| Compound 7 | 3.174 | 24.61 | Lower selectivity |

Case Studies and Research Findings

- Antiplasmodial Activity : A study investigated the antiplasmodial effects of several derivatives of benzamides, including those similar to this compound. The findings indicated that compounds with a 4-fluorophenoxy moiety exhibited enhanced activity against P. falciparum, particularly in late-stage trophozoites, suggesting a potential mechanism involving mitochondrial disruption .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). Results demonstrated promising cytotoxicity, with IC₅₀ values indicating effectiveness comparable to standard chemotherapeutic agents .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies revealed favorable interactions with key receptors involved in cancer proliferation and survival, supporting its potential as an anticancer agent .

Q & A

Q. Q1. What are the recommended synthetic routes for N-(2-(4-fluorophenoxy)ethyl)-4-(trifluoromethyl)benzamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling a fluorophenoxyethylamine derivative with 4-(trifluoromethyl)benzoyl chloride. Key steps include:

- Step 1 : Preparation of the amine intermediate (e.g., 2-(4-fluorophenoxy)ethylamine) via nucleophilic substitution of 4-fluorophenol with ethylene diamine derivatives under basic conditions (K₂CO₃ or NaH) .

- Step 2 : Activation of 4-(trifluoromethyl)benzoic acid to its acyl chloride using reagents like SOCl₂ or oxalyl chloride .

- Step 3 : Coupling the amine and acyl chloride in anhydrous dichloromethane or THF, with triethylamine as a base, at 0–25°C .

Optimization : Yield improvements (>75%) are achieved by strict anhydrous conditions, stoichiometric control (1:1.2 amine:acyl chloride), and purification via silica gel chromatography (hexane/ethyl acetate gradient) .

Q. Q2. How can the compound’s structure be confirmed, and what analytical techniques are critical?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is essential for confirming trifluoromethyl (-CF₃) and fluorophenoxy groups. For example, the -CF₃ group shows a singlet near δ -62 ppm in ¹⁹F NMR .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₁₆H₁₂F₄NO₂: 334.0865) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and spatial arrangement, particularly for the fluorophenoxyethyl moiety .

Q. Q3. What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays?

Methodological Answer:

- Lipophilicity (logP) : Predicted logP ~3.2 (via QSPR models) due to the -CF₃ group and aromatic rings. Experimental determination via shake-flask method (octanol/water partition) is recommended .

- Solubility : Poor aqueous solubility (<10 µM) necessitates DMSO stock solutions (10 mM). Solubility in PBS can be improved with co-solvents (e.g., 5% Tween-80) .

- Stability : Hydrolytic stability at pH 7.4 (tested via HPLC over 24h) confirms suitability for cell-based assays .

Advanced Research Questions

Q. Q4. How does the compound interact with biological targets (e.g., enzymes, receptors), and what assays validate its mechanism?

Methodological Answer:

- Target Engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) to putative targets (e.g., kinase domains). For example, similar benzamides show KD values <100 nM for tyrosine kinases .

- Functional Assays :

- Enzyme Inhibition: IC₅₀ determination via fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .

- Cellular Activity: Dose-response in cancer cell lines (e.g., IC₅₀ ~2 µM in HeLa cells) with Western blotting to confirm downstream target modulation (e.g., phospho-ERK) .

Q. Q5. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Orthogonal Assays : Cross-validate IC₅₀ values using SPR (binding) and cell viability (functional) assays to distinguish direct target effects from off-target toxicity .

- Metabolic Stability : Test compound stability in hepatocyte microsomes (e.g., t½ >60 min suggests reliable in vitro activity) .

- Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target interactions .

Q. Q6. How can structure-activity relationships (SAR) guide derivative design for improved potency?

Methodological Answer:

- Core Modifications :

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses with kinase ATP pockets, guiding substitutions at the benzamide para position .

Q. Q7. What analytical methods quantify the compound in complex matrices (e.g., plasma, tissue)?

Methodological Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in H₂O/acetonitrile). LOQ: 1 ng/mL in plasma .

- Sample Preparation : Protein precipitation (acetonitrile:plasma, 3:1) or solid-phase extraction (HLB cartridges) reduces matrix effects .

Q. Q8. How can synthetic scalability challenges (e.g., hazardous reagents) be mitigated?

Methodological Answer:

- Reagent Substitution : Replace SOCl₂ (toxic) with TCFH-NMI (non-hazardous acylating agent) for benzoyl chloride synthesis .

- Flow Chemistry : Continuous flow reactors minimize handling of intermediates (e.g., fluorophenoxyethylamine) and improve reproducibility .

- Safety Protocols : Hazard analysis (NFPA ratings) and waste neutralization (e.g., quenching acyl chlorides with ice-cold NaHCO₃) .

Q. Notes

- Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methods .

- Use PubChem and CC-DPS for physicochemical predictions and hazard profiling .

- Advanced questions require integration of synthetic, analytical, and biological data to address research contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.